An In-depth Technical Guide to 6-O-alpha-D-Mannopyranosyl-D-mannopyranose: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 6-O-alpha-D-Mannopyranosyl-D-mannopyranose: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose, a disaccharide of significant interest to researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document synthesizes fundamental properties with practical, field-proven insights into its biological significance, synthesis, and applications.
Introduction: Unveiling a Key Glycan Building Block
6-O-alpha-D-Mannopyranosyl-D-mannopyranose, also known as α-1,6-mannobiose, is a disaccharide composed of two D-mannose units linked by an α-(1→6) glycosidic bond. This seemingly simple molecule plays a crucial role in various biological processes and serves as a fundamental structural motif in more complex carbohydrates, including the cell walls of fungi and bacteria. Its unique stereochemistry and linkage impart specific recognition properties, making it a focal point in glycobiology and a valuable tool in the development of novel therapeutics and vaccines.
This guide will delve into the core physicochemical properties of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose, explore its biological functions with a focus on its antimicrobial and immunomodulatory potential, provide detailed experimental protocols for its synthesis and analysis, and discuss its applications in the cutting-edge field of drug discovery.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose is paramount for its effective use in research and development. These properties dictate its solubility, stability, and handling characteristics, which are critical considerations for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₁₁ | |
| Molecular Weight | 342.30 g/mol | |
| CAS Number | 6614-35-3 | |
| Appearance | White crystalline solid | General knowledge |
| Melting Point | 196-197 °C | |
| Boiling Point | 662.8 °C at 760 mmHg | |
| Density | 1.76 g/cm³ | |
| Solubility | Soluble in water. | |
| Storage Conditions | -20°C |
Biological Significance and Mechanism of Action
The biological activities of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose are intrinsically linked to its structure. Its mannose components and the specific α-1,6 linkage allow it to interact with various biological entities, leading to a range of effects from antimicrobial action to immune modulation.
Antimicrobial Activity
6-O-alpha-D-Mannopyranosyl-D-mannopyranose has demonstrated notable antimicrobial properties, particularly against certain strains of bacteria such as Escherichia coli. The proposed mechanism of action stems from its ability to interfere with bacterial cell wall integrity and adhesion. Bacterial cell surfaces are often decorated with lectins, proteins that bind to specific carbohydrate structures. The mannose units of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose can act as competitive inhibitors, binding to bacterial lectins and preventing their attachment to host cell surface glycans, a crucial first step in infection.
Diagram: Proposed Mechanism of Antimicrobial Action
Caption: Competitive inhibition of bacterial adhesion by 6-O-alpha-D-Mannopyranosyl-D-mannopyranose.
Interaction with Lectins and Immunomodulation
Beyond its direct antimicrobial effects, 6-O-alpha-D-Mannopyranosyl-D-mannopyranose and related mannose-containing structures are recognized by a class of proteins called C-type lectins, which are crucial players in the innate immune system. These lectins, expressed on the surface of immune cells like macrophages and dendritic cells, act as pattern recognition receptors (PRRs) that identify conserved molecular patterns on pathogens.
The binding of mannose-containing glycans to C-type lectins can trigger a cascade of downstream signaling events, leading to phagocytosis of the pathogen, the production of cytokines and chemokines, and the initiation of an adaptive immune response. This immunomodulatory property is of significant interest in the development of vaccines and immunotherapies.
Diagram: Lectin Binding and Immune Activation
Caption: Interaction of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose with immune cell lectins.
Experimental Protocols
To facilitate the practical application of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose in a research setting, this section provides detailed, step-by-step methodologies for its chemical synthesis, purification, and the assessment of its antimicrobial activity.
Chemical Synthesis of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose
The chemical synthesis of this disaccharide typically involves the coupling of a protected mannose donor with a protected mannose acceptor, followed by deprotection. The following protocol is a representative example based on established glycosylation methods.
Materials:
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Benzyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside (Acceptor)
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2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide (Donor)
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Mercury(II) cyanide (Promoter)
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Dry benzene and nitromethane (Solvents)
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Silica gel for column chromatography
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Sodium methoxide in methanol (for deacetylation)
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Palladium on charcoal (for debenzylation)
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Hydrogen gas
Procedure:
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Glycosylation:
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Dissolve the mannose acceptor and mercury(II) cyanide in a mixture of dry benzene and nitromethane under an inert atmosphere (e.g., argon or nitrogen).
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Slowly add a solution of the mannose donor in dry benzene to the reaction mixture at room temperature.
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Stir the reaction for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain the protected disaccharide.
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Deacetylation:
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Dissolve the protected disaccharide in dry methanol.
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Add a catalytic amount of sodium methoxide in methanol.
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Stir the mixture at room temperature until TLC analysis indicates complete removal of the acetyl groups.
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Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.
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Debenzylation:
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Dissolve the deacetylated product in a suitable solvent such as methanol or ethanol.
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Add palladium on charcoal (10% w/w).
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Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen gas or a Parr hydrogenator) at room temperature and atmospheric pressure.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, 6-O-alpha-D-Mannopyranosyl-D-mannopyranose.
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Purification by High-Performance Liquid Chromatography (HPLC)
For applications requiring high purity, HPLC is the method of choice for the purification of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose.
Instrumentation and Conditions:
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HPLC System: A preparative or semi-preparative HPLC system equipped with a refractive index (RI) detector.
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Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column.
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Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v). The optimal ratio may need to be determined empirically.
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Flow Rate: Dependent on the column dimensions, typically in the range of 1-5 mL/min for semi-preparative columns.
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Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30-40 °C) to improve peak shape.
Procedure:
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Dissolve the crude or partially purified product in the mobile phase.
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Filter the sample through a 0.45 µm syringe filter before injection.
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Inject the sample onto the equilibrated HPLC column.
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Monitor the elution profile using the RI detector.
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Collect the fractions corresponding to the main product peak.
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Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator followed by lyophilization) to obtain the purified 6-O-alpha-D-Mannopyranosyl-D-mannopyranose.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose against a bacterial strain.
Materials:
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96-well microtiter plates
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Bacterial strain (e.g., E. coli)
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Appropriate broth medium (e.g., Mueller-Hinton Broth)
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Sterile 6-O-alpha-D-Mannopyranosyl-D-mannopyranose solution of known concentration
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Positive control (bacterial culture without inhibitor)
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Negative control (broth medium only)
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Spectrophotometer or microplate reader
Procedure:
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Prepare a serial two-fold dilution of the 6-O-alpha-D-Mannopyranosyl-D-mannopyranose solution in the broth medium across the wells of the 96-well plate.
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Prepare a bacterial inoculum adjusted to a standard concentration (e.g., 0.5 McFarland standard).
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Inoculate each well (except the negative control) with the bacterial suspension.
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Include a positive control well containing only the bacterial inoculum and broth.
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Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
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After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.
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The MIC is the lowest concentration of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose at which no visible growth is observed.
Applications in Drug Development
The unique structural and biological properties of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose make it a valuable molecule in the field of drug development, particularly in the areas of anti-infectives and vaccine design.
Building Block for Complex Carbohydrate Synthesis
6-O-alpha-D-Mannopyranosyl-D-mannopyranose serves as a crucial building block for the synthesis of more complex oligosaccharides and glycoconjugates. These larger structures can mimic the carbohydrate antigens found on the surface of pathogens. By synthesizing these antigens, researchers can develop carbohydrate-based vaccines that elicit an immune response against the pathogen. For example, it can be a precursor for the synthesis of fragments of fungal galactomannan, a key antigen in many fungal species.
Development of Anti-Adhesion Agents
As discussed in the mechanism of action, the ability of this disaccharide to block bacterial adhesion to host cells makes it a promising candidate for the development of anti-adhesion therapies. These agents offer an alternative to traditional antibiotics by preventing infection without directly killing the bacteria, which may reduce the selective pressure for the development of antibiotic resistance.
Adjuvants and Ligands for Targeted Drug Delivery
The immunomodulatory properties of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose, through its interaction with lectin receptors, suggest its potential use as a vaccine adjuvant. By incorporating this disaccharide into a vaccine formulation, it can help to enhance the immune response to the target antigen. Furthermore, its ability to be recognized by specific immune cells can be exploited for targeted drug delivery, where a therapeutic agent is conjugated to the disaccharide to direct it to cells expressing mannose receptors.
Conclusion
6-O-alpha-D-Mannopyranosyl-D-mannopyranose is more than just a simple disaccharide; it is a molecule with significant biological relevance and considerable potential in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with its antimicrobial and immunomodulatory activities, make it a versatile tool for researchers. A thorough understanding of its synthesis, purification, and biological evaluation, as outlined in this guide, is essential for harnessing its full potential in the creation of next-generation therapeutics and vaccines. As research in glycobiology continues to expand, the importance of fundamental building blocks like 6-O-alpha-D-Mannopyranosyl-D-mannopyranose is set to grow, paving the way for innovative solutions to pressing medical challenges.
References
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Bojar, D., et al. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS Chemical Biology, 17(2), 314-329. [Link]
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Bojar, D., et al. (2021). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. bioRxiv. [Link]
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Silhavy, T. J., et al. (2010). The Metabolic Enzyme ManA Reveals a Link between Cell Wall Integrity and Chromosome Morphology. PLoS ONE, 5(9), e12681. [Link]
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Balzarini, J., et al. (1992). alpha-(1-3)- and alpha-(1-6)-D-mannose-specific plant lectins are markedly inhibitory to human immunodeficiency virus and cytomegalovirus infections in vitro. Antiviral Research, 18(2), 191-207. [Link]
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Langer, J., et al. (2024). Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. RSC Chemical Biology. [Link]
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Langer, J., et al. (2024). Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. RSC Chemical Biology. [Link]
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